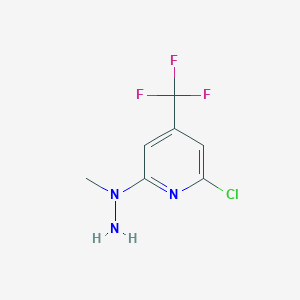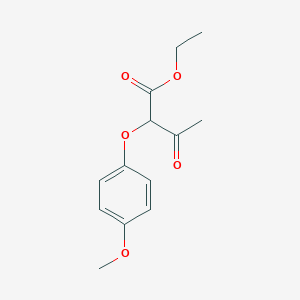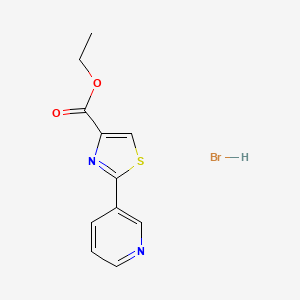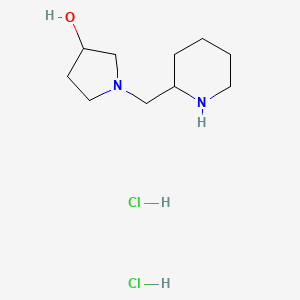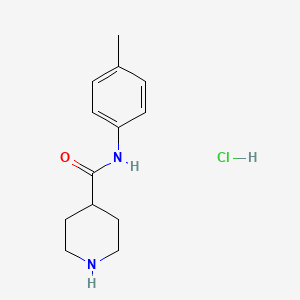
N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride
Vue d'ensemble
Description
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its versatility and prevalence in biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride” are not available, similar compounds have been synthesized using various methods. For instance, maleic anhydride was reacted with p-aminophenol and p-toluidine in the presence of di-phosphorus pentoxide (P2O5) as a catalyst to produce two compounds .Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
- Synthesis and Anti-Acetylcholinesterase Activity : Piperidine derivatives, including those structurally related to N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride, have shown potent anti-acetylcholinesterase (anti-AChE) activity. These compounds inhibit AChE effectively, and their activity is enhanced by substituting benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide. One such compound demonstrated significant inhibition of AChE and was considered for further development as an antidementia agent (Sugimoto et al., 1990).
Inhibition of Glutamatergic Synaptic Transmission
- Effects on Synaptic Transmission : A study on a structurally related compound, AM404, revealed its ability to inhibit glutamatergic synaptic transmission in rat hippocampal neurons, independent of cannabinoid CB1 receptors. This suggests a potential role for similar compounds in modulating synaptic transmission (Kelley & Thayer, 2004).
Soluble Epoxide Hydrolase Inhibition
- Discovery as Soluble Epoxide Hydrolase Inhibitors : Piperidine-4-carboxamide derivatives, closely related to N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride, were identified as inhibitors of soluble epoxide hydrolase. These compounds were found to be effective in reducing clearance and establishing good oral exposure, suggesting potential therapeutic applications in various disease models (Thalji et al., 2013).
Potential in Chemotherapy-Induced Nausea and Vomiting Treatment
- Neurokinin-1 Receptor Antagonism : Compounds like Casopitant, which share a structural similarity with N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride, are potent and selective antagonists of the neurokinin-1 receptor. They have been developed for the prevention of chemotherapy-induced nausea and vomiting and postoperative nausea and vomiting (Miraglia et al., 2010).
Anti-HIV-1 Activity
- CCR5 Antagonism for HIV-1 Inhibition : Piperidine-4-carboxamide derivatives, including TAK-220, have shown high potency as CCR5 antagonists with significant anti-HIV-1 activity. These compounds exhibit strong inhibitory effects on the replication of CCR5-using HIV-1 clinical isolates (Imamura et al., 2006).
Anticonvulsant Potential
- Anticonvulsant Properties : Analogues based on the 2-piperidinecarboxylic acid framework have shown potential as anticonvulsants in animal models. These compounds demonstrate the ability to modulate neurophysiological pathways, thereby offering potential for the treatment of conditions such as epilepsy (Ho et al., 2001).
Propriétés
IUPAC Name |
N-(4-methylphenyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJDUFQOUPASGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



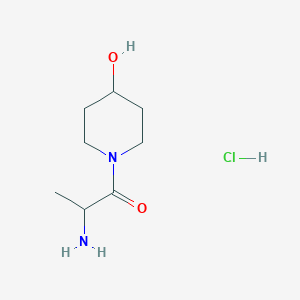
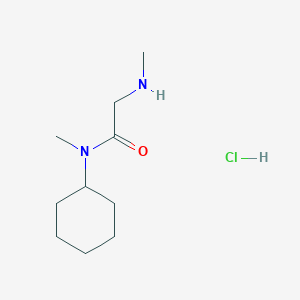
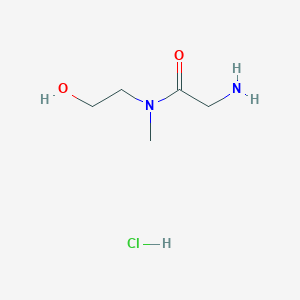
-methanone hydrochloride](/img/structure/B1398357.png)
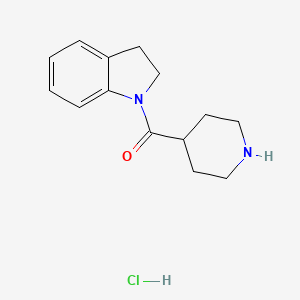
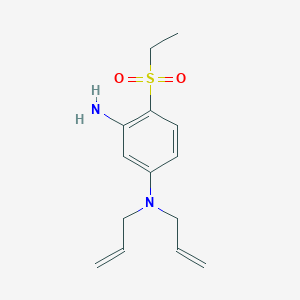
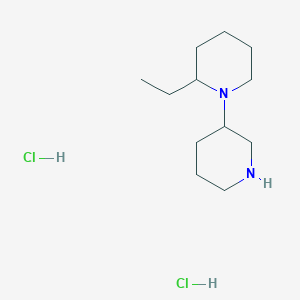
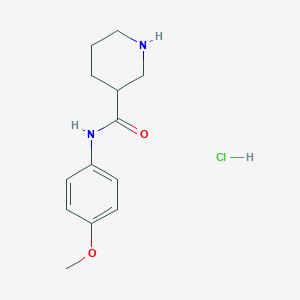
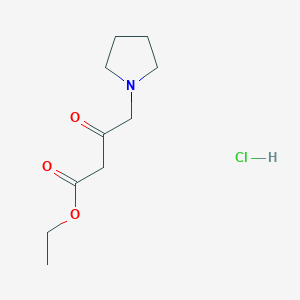
![6-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1398366.png)
